Odor Threshold: Pyrazine, (ethylthio)- Differs by ~50× from 2-(Methylthio)pyrazine in Aqueous Sensory Detection
The odor detection threshold of pyrazine, (ethylthio)- was determined as 2.0 × 10⁻¹ ppm (0.2 ppm) in water using the standardized 2/5 sensory test method [1]. Under the identical experimental protocol, the direct homolog 2-(methylthio)pyrazine exhibited a threshold of 4.0 × 10⁻³ ppm (0.004 ppm) [2]. This represents an approximately 50-fold difference in sensory potency between the ethylthio and methylthio analogs, with the methylthio variant being substantially more potent (lower threshold). This large and quantifiable difference means that at equal concentration, pyrazine, (ethylthio)- provides a milder, more controllable sulfurous-roasted contribution, whereas the methylthio analog may dominate or overpower a flavor profile at the same dosage.
| Evidence Dimension | Odor detection threshold in water (ppm) |
|---|---|
| Target Compound Data | 2.0 × 10⁻¹ ppm (0.2 ppm) |
| Comparator Or Baseline | 2-(Methylthio)pyrazine: 4.0 × 10⁻³ ppm (0.004 ppm) |
| Quantified Difference | ~50-fold higher threshold (lower potency) for pyrazine, (ethylthio)- |
| Conditions | 2/5 sensory test; water medium; panel evaluation (Amoore method); data from Mihara & Masuda (1988) Table I |
Why This Matters
Formulators can select pyrazine, (ethylthio)- when a less aggressive, more blend-tolerant sulfurous-roasted note is required versus the highly potent 2-(methylthio)pyrazine, enabling finer control over savory flavor intensity.
- [1] Mihara, S.; Masuda, H. Structure-Odor Relationships for Disubstituted Pyrazines. J. Agric. Food Chem. 1988, 36 (6), 1242–1247. Table I, compound 37. View Source
- [2] Mihara, S.; Masuda, H. Structure-Odor Relationships for Disubstituted Pyrazines. J. Agric. Food Chem. 1988, 36 (6), 1242–1247. Table I, compound 10. View Source
